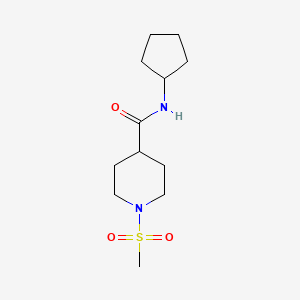![molecular formula C21H20N2O B5880360 3,4-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5880360.png)
3,4-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide, also known as LMK-235, is a small molecule inhibitor that has been developed for the treatment of various diseases. It is a potent inhibitor of the protein kinase CK2, which plays a role in many cellular processes, including cell proliferation, apoptosis, and DNA repair.
Mecanismo De Acción
3,4-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide works by inhibiting the activity of the protein kinase CK2. CK2 is involved in many cellular processes, including cell proliferation, apoptosis, and DNA repair. By inhibiting CK2, this compound can disrupt these processes, leading to the death of cancer cells and the reduction of beta-amyloid plaques in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It can induce apoptosis in cancer cells, inhibit cell proliferation, and reduce the accumulation of beta-amyloid plaques in the brain. In addition, this compound has been shown to enhance the effectiveness of chemotherapy drugs in killing cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,4-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide has several advantages for lab experiments. It is a potent inhibitor of CK2, which makes it a valuable tool for studying the role of CK2 in cellular processes. In addition, this compound has been shown to be effective in inhibiting the growth of various cancer cell lines, making it a useful tool for studying cancer biology. However, there are also limitations to using this compound in lab experiments. It is a small molecule inhibitor, which means that it may have off-target effects on other proteins. In addition, this compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Direcciones Futuras
There are several future directions for the study of 3,4-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide. One direction is to further investigate its potential use in the treatment of Alzheimer's disease. Another direction is to study its effectiveness in combination with other chemotherapy drugs for the treatment of cancer. In addition, further studies are needed to determine the safety and efficacy of this compound in humans. Finally, the development of more potent and selective inhibitors of CK2 could lead to the development of more effective therapies for cancer and other diseases.
Métodos De Síntesis
The synthesis of 3,4-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide is a complex process that involves several steps. The first step is the synthesis of 4-(4-pyridinylmethyl)benzaldehyde, which is then reacted with 3,4-dimethylaniline to form 3,4-dimethyl-N-(4-formylphenyl)benzamide. This intermediate is then reduced to 3,4-dimethyl-N-(4-aminophenyl)benzamide, which is finally reacted with 4-(4-pyridinylmethyl)phenylboronic acid in the presence of a palladium catalyst to form this compound.
Aplicaciones Científicas De Investigación
3,4-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer. It has also been shown to enhance the effectiveness of chemotherapy drugs, such as cisplatin and doxorubicin, in killing cancer cells. In addition, this compound has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to reduce the accumulation of beta-amyloid plaques in the brain.
Propiedades
IUPAC Name |
3,4-dimethyl-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O/c1-15-3-6-19(13-16(15)2)21(24)23-20-7-4-17(5-8-20)14-18-9-11-22-12-10-18/h3-13H,14H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDBAMCUKOMQQIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(2-bromophenyl)-2-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B5880294.png)


![5-(4-tert-butylphenyl)-4-[(3-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5880322.png)
![N-{[(3-chlorophenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5880324.png)

![2-{[(6-ethoxy-1,3-benzothiazol-2-yl)thio]methyl}benzonitrile](/img/structure/B5880333.png)
![N-({[3-(methylthio)phenyl]amino}carbonothioyl)nicotinamide](/img/structure/B5880343.png)
![N-[2-(acetylamino)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B5880357.png)
![N-{[(3-acetylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5880361.png)

